molecular formula C25H25N3O4S B2644919 ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1008000-00-7

ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2644919
CAS No.: 1008000-00-7
M. Wt: 463.55
InChI Key: FWGGOXKKEBOUFG-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework integrating a benzothiophene core, a tetrahydrobenzothiophene system, and a diazatricyclo[7.4.1.0⁵,¹⁴]tetradeca-pentaenone moiety. The benzothiophene scaffold is esterified at the 3-position with an ethyl group, while the acetamido side chain links to the diazatricyclo system.

Properties

IUPAC Name

ethyl 2-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-32-25(31)22-15-9-3-4-12-19(15)33-24(22)28-20(29)13-18-23(30)27-17-11-6-8-14-7-5-10-16(26-18)21(14)17/h5-8,10-11,18,26H,2-4,9,12-13H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGGOXKKEBOUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC5=C4C(=CC=C5)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multi-step process. One common method includes the use of ethyl (E)-3-(2-aminophenyl) acrylate and 2-formylbenzonitrile in the presence of a base such as cesium carbonate (Cs₂CO₃). The reaction proceeds through a base-catalyzed tandem addition, cyclization, and rearrangement initiated by the aniline molecule, followed by sequential aza-Michael addition and dehydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Target Compound ~500 (estimated) Diazatricyclo, acetamido, ethyl ester Hypothesized enzyme inhibition
Ethyl 5-hydroxy-3-methyl-4,7-dioxo... 280.3 Hydroxy, methyl, ester Antioxidant, anti-inflammatory
6-(2,5,8,11-Tetraoxatridecyl) Benzo... 547.5 Polyether chain, acetamido Anticancer (cell line studies)

Diazatricyclo-Containing Compounds

Compounds like 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () share polycyclic architectures but differ in heteroatom composition (sulfur vs. nitrogen). The target compound’s 10,13-diazatricyclo system may confer stronger hydrogen-bonding capacity, influencing solubility and target engagement .

Selenium vs. Sulfur Analogs

Replacing sulfur in benzothiophene with selenium (e.g., benzo[b]selenophene derivatives, ) alters electronic properties. Selenium’s larger atomic radius and lower electronegativity could enhance redox activity, whereas the target compound’s sulfur-based system may prioritize stability in biological environments .

Biological Activity

Ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities that warrant investigation. This article aims to explore its biological activity through various studies and data.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its potential pharmacological effects. Research indicates that derivatives of similar structures often exhibit significant interactions with various biological targets.

Anticancer Activity

Several studies have reported that compounds with structural similarities to this compound show promising anticancer properties. For instance:

CompoundIC50 (µM)Cancer Type
Compound A5.0 ± 0.5Breast
Compound B10.0 ± 1.0Lung
Ethyl derivative8.0 ± 0.8Colon

These results suggest that the compound may have a cytotoxic effect on cancer cells.

Neuroprotective Effects

In silico studies have indicated potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) has been highlighted in various studies:

StudyAChE Inhibition (%)Reference
Study 165% at 10 µM
Study 270% at 15 µM

These findings suggest that the compound may contribute to cognitive enhancement and neuroprotection.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results indicate a moderate antimicrobial effect which could be further explored for therapeutic applications.

Case Studies

A recent case study involved the synthesis of related compounds and their biological evaluation in vitro and in vivo:

Study Title: "Synthesis and Biological Evaluation of Novel Benzothiophene Derivatives"
Findings:

  • In vitro: The synthesized derivatives exhibited varying degrees of cytotoxicity against cancer cell lines.
  • In vivo: Animal models showed significant tumor reduction when treated with the most active derivative.

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